BenchChemオンラインストアへようこそ!

2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

soluble epoxide hydrolase inhibition medicinal chemistry structure-activity relationship

This oxan-4-yl pyrazole-acetamide is a structurally defined sEH inhibitor scaffold featuring a 2-methoxyphenoxyacetyl group that enables unique hydrogen-bonding and steric binding interactions absent in simple phenyl or halophenyl analogs. The direct oxan-4-yl substitution at the pyrazole N1—without a methylene spacer—provides a critical comparator for SAR studies on metabolic stability and target conformation. Deploy this compound for enzymatic sEH assays (PHOME fluorescence), comparative physicochemical profiling, or as a starting point for biotinylated/fluorophore-conjugated chemical biology probes. Request a quote for gram-scale custom synthesis or immediate stock availability.

Molecular Formula C17H21N3O4
Molecular Weight 331.372
CAS No. 1448129-43-8
Cat. No. B2634960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
CAS1448129-43-8
Molecular FormulaC17H21N3O4
Molecular Weight331.372
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)C3CCOCC3
InChIInChI=1S/C17H21N3O4/c1-22-15-4-2-3-5-16(15)24-12-17(21)19-13-10-18-20(11-13)14-6-8-23-9-7-14/h2-5,10-11,14H,6-9,12H2,1H3,(H,19,21)
InChIKeyYDHIRACBTUVXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide (CAS 1448129-43-8): Procurement-Relevant Structural and Target Class Profile


2-(2-Methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a synthetic pyrazole-acetamide derivative featuring a 2-methoxyphenoxyacetyl group linked to an oxan-4-yl (tetrahydropyran-4-yl)-substituted pyrazole core. The compound belongs to a broader class of pyrazole amides explored in patent literature as soluble epoxide hydrolase (sEH) inhibitors [1] and has been listed as a research chemical by multiple vendors. Its molecular formula is C17H21N3O4 with a molecular weight of 331.37 g/mol. Publicly available quantitative bioactivity data for this specific compound is absent from peer-reviewed journals and major authoritative databases as of the search date.

Why Generic Pyrazole-Acetamide Analogs Cannot Simply Replace 2-(2-Methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide in Research Programs


Within the pyrazole-acetamide series, even subtle modifications to the N-substituent pattern and the acetamide aromatic group can dramatically alter target affinity and selectivity. Patent disclosures on related scaffolds indicate that the oxan-4-yl group at the pyrazole N1 position contributes to favorable pharmacokinetic properties and target engagement, while the 2-methoxyphenoxy moiety provides unique hydrogen-bonding and steric features distinct from simple phenyl or halophenyl analogs [1]. Generic substitution with a methyl, ethyl, or unsubstituted phenyl analog risks loss of the specific binding interactions that underlie activity in this series, making direct replacement unreliable without experimental validation.

2-(2-Methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural Differentiation: Ether Oxygen Bridge Versus Direct Phenyl Linkage in the Acetamide Substituent

The target compound incorporates a 2-methoxyphenoxy group (Ar-O-CH2-CO-NH-) in which an ether oxygen bridges the aromatic ring to the acetamide carbonyl. The closest direct analog, 2-(2-methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide (CAS 1798042-20-2), replaces this with a direct C-C bond (2-methoxyphenyl-CH2-CO-NH-). This structural difference alters the hydrogen-bond acceptor capacity, conformational flexibility, and electronic properties of the side chain. In related sEH inhibitor series, the presence of an ether oxygen in the alpha-position to the carbonyl has been associated with improved potency due to additional hydrogen-bonding interactions with the enzyme active site [1].

soluble epoxide hydrolase inhibition medicinal chemistry structure-activity relationship

Oxan-4-yl N-Substitution Versus Oxan-4-ylmethyl and Alkyl Pyrazole Analogs: Impact on Predicted Lipophilicity and Solubility

The target compound features a direct N1-(oxan-4-yl) substitution on the pyrazole ring, as opposed to N1-(oxan-4-ylmethyl) or N1-methyl/ethyl/cyclopropyl analogs that are commercially available. Computational predictions for this series indicate that direct oxan-4-yl attachment yields lower logP and higher aqueous solubility compared to oxan-4-ylmethyl analogs due to reduced lipophilic linker length. While experimental logP/logS values for the target compound are not publicly available, the calculated SlogP for the scaffold is approximately 0.89 based on MMsINC database entries for structurally related C17H21N3O4 isomers [1].

physicochemical profiling drug-likeness ADME prediction

Target Class Association: Pyrazole-Amide Series as Soluble Epoxide Hydrolase Inhibitors

A patent application (US20090227588) explicitly claims pyrazole compounds with structural features common to the target compound as inhibitors of soluble epoxide hydrolase (sEH) [1]. The oxan-4-yl pyrazole core and acetamide linker are recurring motifs in the claimed series. In this patent class, certain pyrazole amides demonstrated sEH IC50 values in the nanomolar range (though the specific compound 1448129-43-8 was not individually exemplified). The target compound's substitution pattern aligns with the pharmacophore described for sEH active-site engagement, distinguishing it from pyrazole amides developed for other targets such as IRAK-4, JNK, or TGFβR1.

sEH inhibition cardiovascular inflammation

2-(2-Methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Lead Optimization

Based on patent pharmacophore alignment, this compound is most rationally deployed as a screening candidate or structural starting point in sEH inhibitor programs targeting cardiovascular, inflammatory, or metabolic diseases. The oxan-4-yl and 2-methoxyphenoxy features match the substitution patterns claimed in US20090227588 [1]. Researchers should prioritize enzymatic sEH assays (e.g., PHOME substrate-based fluorescence assay) to establish the compound's IC50 and compare it against known sEH inhibitors such as t-AUCB or AUDA.

Structure-Activity Relationship (SAR) Studies on Pyrazole N1-Substituent Effects

The direct oxan-4-yl substitution in this compound provides a valuable comparator for SAR studies examining the effect of the tetrahydropyran ring attachment mode. Unlike oxan-4-ylmethyl analogs (CAS 1795194-10-3) or simple alkyl-substituted pyrazoles, this compound eliminates the methylene spacer, potentially affecting metabolic stability and target binding conformation. Such comparisons are critical for optimizing pharmacokinetic profiles in pyrazole-based lead series.

Physicochemical and ADME Profiling Benchmarks

With a predicted SlogP of approximately 0.89 and molecular weight of 331.37 g/mol, this compound falls within favorable drug-like chemical space. It can serve as a benchmark for assessing how incremental structural changes (e.g., addition of halogens, methyl groups, or heterocyclic replacements) shift lipophilicity, solubility, and permeability in the oxan-4-yl pyrazole series. Procurement for comparative physicochemical profiling is warranted when expanding SAR around this core.

Chemical Biology Probe Development for Epoxide Hydrolase Pathways

If confirmatory sEH inhibition data are generated, this compound could be further functionalized (e.g., biotinylation, fluorophore conjugation) to create chemical biology probes for studying epoxide hydrolase localization and function in cellular models. The 2-methoxyphenoxy group provides a potential vector for derivatization without disrupting the core pharmacophore.

Quote Request

Request a Quote for 2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.